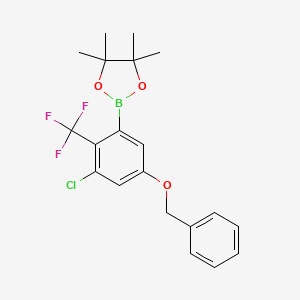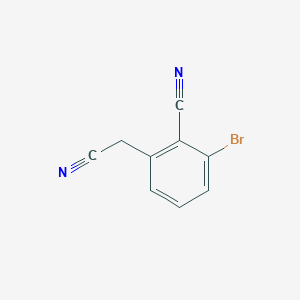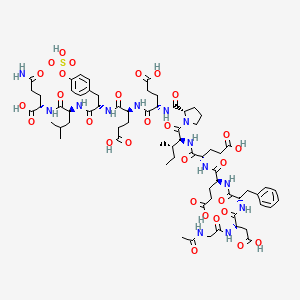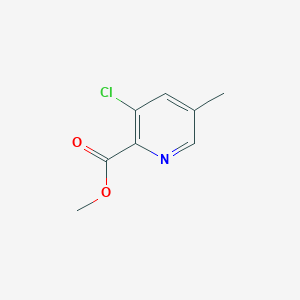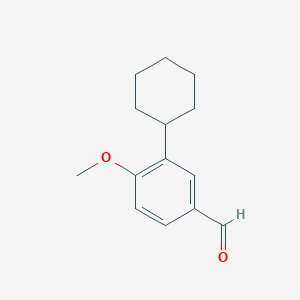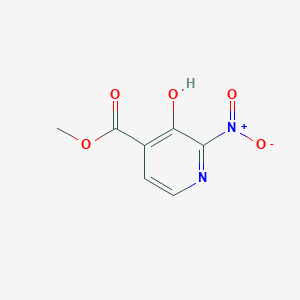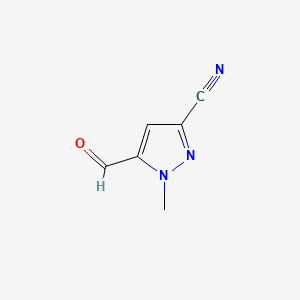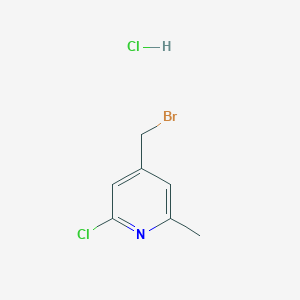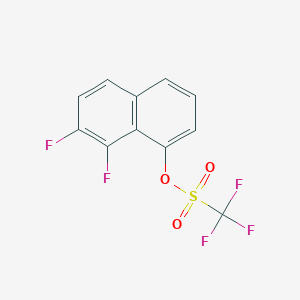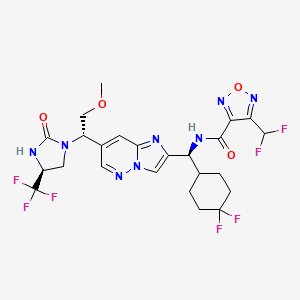
IL-17A inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IL-17A inhibitor 2 is a compound designed to inhibit the activity of interleukin-17A, a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. Interleukin-17A plays a crucial role in the immune response by promoting the release of other cytokines and chemokines, leading to inflammation. This compound is used in the treatment of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IL-17A inhibitor 2 involves the preparation of imidazo[1,2-b]pyridazine derivatives. The synthetic route typically includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of various substituents to the core structure to enhance the inhibitory activity against interleukin-17A.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
IL-17A inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity .
Applications De Recherche Scientifique
IL-17A inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of interleukin-17A inhibitors.
Biology: Employed in research to understand the role of interleukin-17A in immune response and inflammation.
Medicine: Investigated for its therapeutic potential in treating autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new therapeutic agents targeting interleukin-17A .
Mécanisme D'action
IL-17A inhibitor 2 exerts its effects by binding to interleukin-17A, preventing it from interacting with its receptor, interleukin-17RA. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The molecular targets involved include the interleukin-17A homodimer and the interleukin-17RA receptor complex .
Comparaison Avec Des Composés Similaires
IL-17A inhibitor 2 is compared with other similar compounds such as:
Secukinumab: A monoclonal antibody that inhibits interleukin-17A.
Ixekizumab: Another monoclonal antibody targeting interleukin-17A.
Brodalumab: Targets the interleukin-17RA receptor.
Uniqueness
This compound is unique due to its small molecule structure, which allows for oral administration and potentially fewer side effects compared to monoclonal antibodies. Additionally, it may overcome issues related to the development of anti-drug antibodies that can reduce the efficacy of biologic treatments .
List of Similar Compounds
- Secukinumab
- Ixekizumab
- Brodalumab
- Bimekizumab
- Izokibep
Propriétés
Formule moléculaire |
C24H25F7N8O4 |
|---|---|
Poids moléculaire |
622.5 g/mol |
Nom IUPAC |
N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C24H25F7N8O4/c1-42-10-14(38-9-15(24(29,30)31)34-22(38)41)12-6-16-33-13(8-39(16)32-7-12)17(11-2-4-23(27,28)5-3-11)35-21(40)19-18(20(25)26)36-43-37-19/h6-8,11,14-15,17,20H,2-5,9-10H2,1H3,(H,34,41)(H,35,40)/t14-,15+,17+/m1/s1 |
Clé InChI |
XIIADHFRZOYRQU-VYDXJSESSA-N |
SMILES isomérique |
COC[C@H](C1=CC2=NC(=CN2N=C1)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5C[C@H](NC5=O)C(F)(F)F |
SMILES canonique |
COCC(C1=CC2=NC(=CN2N=C1)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5CC(NC5=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



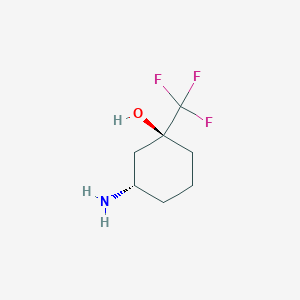

![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
